molecular formula C20H21N3O3S2 B2824979 (E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448140-96-2

(E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No. B2824979
CAS RN: 1448140-96-2
M. Wt: 415.53
InChI Key: WUOPOCFZXYKCSV-UKTHLTGXSA-N
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Description

(E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives similar to (E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer properties. Propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole core have shown promising results as anticancer agents. The synthesis process involved converting ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carboxylate into various compounds, which were then evaluated for their anticancer potential against different cell lines. Compounds displayed strong anticancer activities with low IC50 values, highlighting their potential as therapeutic agents (Rehman et al., 2018).

Antibacterial Activity

Another study focused on the synthesis and antibacterial evaluation of N-substituted derivatives of a compound structurally similar to the one , showing moderate to high antibacterial activity. This research underscores the potential of these compounds as antibacterial agents, highlighting the importance of the 1,3,4-oxadiazole core in contributing to their bioactivity (Khalid et al., 2016).

Enzyme Inhibition

Derivatives featuring the 1,3,4-oxadiazole core have been studied for their enzyme inhibitory activities, particularly against butyrylcholinesterase (BChE), an enzyme linked with neurodegenerative diseases. These compounds exhibited significant enzyme inhibition, suggesting their utility in designing drugs for diseases like Alzheimer's (Khalid et al., 2016).

Molecular Docking Studies

Molecular docking studies of similar compounds have provided insights into their interaction with biological targets. These studies help in understanding the binding affinity and orientation of the compounds within the active sites of proteins, facilitating the design of more effective and selective therapeutic agents (Khalid et al., 2016).

properties

IUPAC Name

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-2-4-16(5-3-15)9-13-28(24,25)23-10-6-17(7-11-23)19-21-22-20(26-19)18-8-12-27-14-18/h2-5,8-9,12-14,17H,6-7,10-11H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOPOCFZXYKCSV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

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